molecular formula C23H19NO7 B11158463 8-methoxy-3-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

8-methoxy-3-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11158463
M. Wt: 421.4 g/mol
InChI Key: UQOMXBANVYPTAW-UHFFFAOYSA-N
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Description

8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and benzo[c]chromen-6-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the nitrophenyl group: This step may involve nitration reactions followed by coupling reactions to attach the nitrophenyl group to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-5,11,12-trihydroxycoumestan: Another compound with a similar benzo[c]chromen-6-one core but different functional groups.

    1,8,9-Trihydroxy-3-methoxy-6H-benzofuro[3,2-c]chromen-6-one: Shares structural similarities but has different substituents.

Uniqueness

8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific combination of methoxy, nitrophenyl, and benzo[c]chromen-6-one moieties, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19NO7

Molecular Weight

421.4 g/mol

IUPAC Name

8-methoxy-3-[(2-methoxy-5-nitrophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C23H19NO7/c1-13-20(30-12-14-10-15(24(26)27)4-8-21(14)29-3)9-7-18-17-6-5-16(28-2)11-19(17)23(25)31-22(13)18/h4-11H,12H2,1-3H3

InChI Key

UQOMXBANVYPTAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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